Welcome to the BenchChem Online Store!
molecular formula C5H8O4 B174623 Propanoic acid, 2-(acetyloxy)-, (2R)- CAS No. 18668-00-3

Propanoic acid, 2-(acetyloxy)-, (2R)-

Cat. No. B174623
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

Inputs

Step One
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Smiles
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Four
Name
Quantity
83 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
After reaching 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
the pressure was raised to 700 psig with carbon monoxide
CUSTOM
Type
CUSTOM
Details
The reaction began absorbing gas
TEMPERATURE
Type
TEMPERATURE
Details
Therefore the autoclave pressure was maintained at 700 psig
CONCENTRATION
Type
CONCENTRATION
Details
In addition, the water concentration in the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
ADDITION
Type
ADDITION
Details
After the addition of a total of five milliliters of water the reaction
CUSTOM
Type
CUSTOM
Details
had consumed 675 psig of carbon monoxide from the high pressure reservoir
CUSTOM
Type
CUSTOM
Details
At this time the reaction was terminated
CUSTOM
Type
CUSTOM
Details
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

Inputs

Step One
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Smiles
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Four
Name
Quantity
83 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
After reaching 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
the pressure was raised to 700 psig with carbon monoxide
CUSTOM
Type
CUSTOM
Details
The reaction began absorbing gas
TEMPERATURE
Type
TEMPERATURE
Details
Therefore the autoclave pressure was maintained at 700 psig
CONCENTRATION
Type
CONCENTRATION
Details
In addition, the water concentration in the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
ADDITION
Type
ADDITION
Details
After the addition of a total of five milliliters of water the reaction
CUSTOM
Type
CUSTOM
Details
had consumed 675 psig of carbon monoxide from the high pressure reservoir
CUSTOM
Type
CUSTOM
Details
At this time the reaction was terminated
CUSTOM
Type
CUSTOM
Details
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

Inputs

Step One
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Smiles
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Four
Name
Quantity
83 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
After reaching 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
the pressure was raised to 700 psig with carbon monoxide
CUSTOM
Type
CUSTOM
Details
The reaction began absorbing gas
TEMPERATURE
Type
TEMPERATURE
Details
Therefore the autoclave pressure was maintained at 700 psig
CONCENTRATION
Type
CONCENTRATION
Details
In addition, the water concentration in the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
ADDITION
Type
ADDITION
Details
After the addition of a total of five milliliters of water the reaction
CUSTOM
Type
CUSTOM
Details
had consumed 675 psig of carbon monoxide from the high pressure reservoir
CUSTOM
Type
CUSTOM
Details
At this time the reaction was terminated
CUSTOM
Type
CUSTOM
Details
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377708

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23]C=C)(=[O:22])[CH3:21].[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:26]([O:29][CH:21]([CH3:1])[C:20]([OH:23])=[O:22])(=[O:28])[CH3:27]

Inputs

Step One
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Smiles
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Four
Name
Quantity
83 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
After reaching 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
the pressure was raised to 700 psig with carbon monoxide
CUSTOM
Type
CUSTOM
Details
The reaction began absorbing gas
TEMPERATURE
Type
TEMPERATURE
Details
Therefore the autoclave pressure was maintained at 700 psig
CONCENTRATION
Type
CONCENTRATION
Details
In addition, the water concentration in the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir
ADDITION
Type
ADDITION
Details
After the addition of a total of five milliliters of water the reaction
CUSTOM
Type
CUSTOM
Details
had consumed 675 psig of carbon monoxide from the high pressure reservoir
CUSTOM
Type
CUSTOM
Details
At this time the reaction was terminated
CUSTOM
Type
CUSTOM
Details
The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.